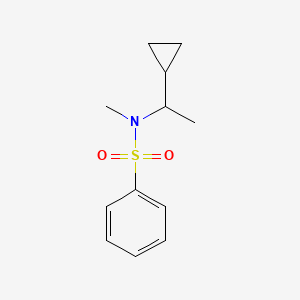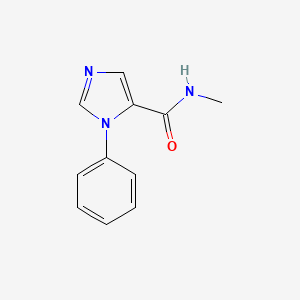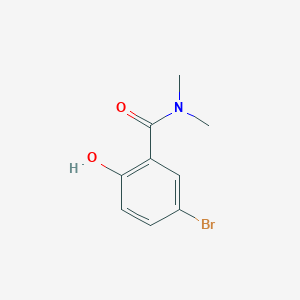
2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole, also known as FIM-1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicine. FIM-1 is a small molecule inhibitor that has been found to be effective in blocking the activity of a specific type of enzyme called ubiquitin-specific protease 7 (USP7). This enzyme is involved in various cellular processes, including DNA damage repair, cell cycle regulation, and immune response. Inhibition of USP7 by FIM-1 has been shown to have therapeutic potential in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.
Mécanisme D'action
2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole exerts its biological effects by binding to the catalytic domain of USP7, thereby inhibiting its activity. USP7 plays a critical role in the regulation of various cellular processes by deubiquitinating target proteins. Inhibition of USP7 by 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole leads to the accumulation of ubiquitinated proteins, which can trigger cell death pathways in cancer cells. 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has also been shown to activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been found to sensitize cells to chemotherapy and radiation therapy by inducing cell death pathways. 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has also been found to have antiviral activity by inhibiting the replication of several viruses. In addition, 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole is its specificity for USP7, which makes it a valuable tool for studying the biological functions of this enzyme. 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has also been shown to have low toxicity in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, the synthesis of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole is complex and requires specialized equipment and expertise. In addition, the biological effects of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole may vary depending on the cell type and experimental conditions, which can make it challenging to interpret results.
Orientations Futures
There are several potential future directions for research on 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole. One area of interest is the development of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole derivatives with improved pharmacokinetic properties and efficacy. Another potential direction is the identification of biomarkers that can predict the response of cancer cells to 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole treatment. In addition, further studies are needed to elucidate the molecular mechanisms underlying the antiviral and immunomodulatory effects of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole. Overall, 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has significant potential as a therapeutic agent for the treatment of cancer, viral infections, and autoimmune disorders, and further research is warranted to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole involves a series of chemical reactions that require specialized equipment and expertise. The initial step involves the preparation of 2-(4-Fluorophenyl)-4-(chloromethyl)-1,3-oxazole, which is then reacted with imidazole-1-ylmethanol to yield 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole. The overall synthesis process is complex and requires a high degree of precision to achieve a high yield of pure product.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been extensively studied in preclinical models for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. USP7 is overexpressed in many types of cancer, and its inhibition by 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has also been found to have antiviral activity against several viruses, including herpes simplex virus, human papillomavirus, and human immunodeficiency virus. In addition, 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c14-11-3-1-10(2-4-11)13-16-12(8-18-13)7-17-6-5-15-9-17/h1-6,8-9H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHGGWGZSQBPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CN3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)

![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)

![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
![2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)



![[4-[(3-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7509775.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)
